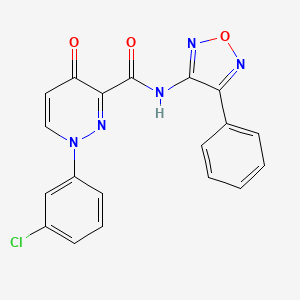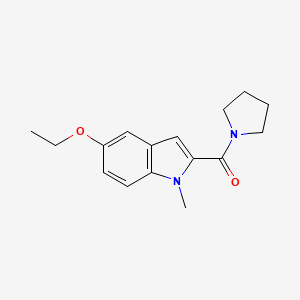![molecular formula C19H20N4O3 B11383208 1-{4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11383208.png)
1-{4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxazole ring, and a cyano group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with cyanoacetic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyenopyrafen: Another compound with a cyano group and similar structural features.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Shares the cyano group and is used in the synthesis of various heterocyclic compounds
Uniqueness
1-{4-CYANO-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of the piperidine and oxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-25-16-5-3-2-4-13(16)6-7-17-22-15(12-20)19(26-17)23-10-8-14(9-11-23)18(21)24/h2-7,14H,8-11H2,1H3,(H2,21,24)/b7-6+ |
InChI Key |
GAQLNLOGFVLXOM-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 5-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11383126.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11383140.png)

![N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11383146.png)
![2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383147.png)

![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbenzamide](/img/structure/B11383158.png)
![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383159.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383166.png)
![3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11383168.png)
![2-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11383175.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11383182.png)
![10-tert-butyl-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11383187.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383198.png)
